Nor-benzetimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

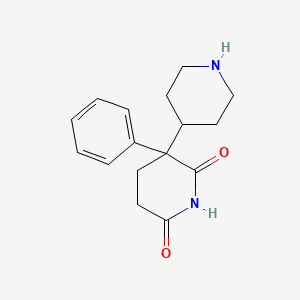

3-phenyl-3-piperidin-4-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-14-6-9-16(15(20)18-14,12-4-2-1-3-5-12)13-7-10-17-11-8-13/h1-5,13,17H,6-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKABEIXAFZEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nor-benzetimide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-benzetimide, the primary metabolite of the potent anticholinergic agent benzetimide, is a compound of significant interest in pharmacology and medicinal chemistry. Its structural similarity to its parent compound suggests a comparable mechanism of action as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, a proposed synthetic pathway based on established chemical principles, and detailed experimental protocols for its synthesis and biological evaluation. The information is intended to serve as a foundational resource for researchers engaged in the study of anticholinergic compounds and the development of new therapeutic agents.

Discovery and Background

This compound, with the chemical formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol , was identified as the major metabolite of benzetimide.[1][2] Benzetimide itself is a well-characterized mAChR antagonist, exerting its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] This antagonism disrupts parasympathetic nervous system signaling, leading to a range of physiological effects. Given that this compound is the product of the N-debenzylation of benzetimide, it is hypothesized to retain significant affinity for muscarinic receptors and contribute to the overall pharmacological profile of its parent compound. The discovery of this compound is intrinsically linked to the metabolic studies of benzetimide, a common pathway in drug development where understanding the metabolic fate of a compound is crucial for evaluating its efficacy and safety profile.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process:

-

Synthesis of the 3-phenyl-piperidine-2,6-dione precursor.

-

Conjugate addition of piperidine to an activated 3-phenyl-piperidine-2,6-dione derivative.

Logical Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-piperidine-2,6-dione

This protocol is adapted from established methods for the synthesis of glutarimide derivatives.

-

Materials: 2-Phenylglutaric anhydride, Ammonium Carbonate, High-boiling point solvent (e.g., paraffin oil).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-phenylglutaric anhydride (1 equivalent) and ammonium carbonate (excess, e.g., 5-10 equivalents).

-

Add a high-boiling point solvent to create a slurry.

-

Heat the mixture to a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of carbon dioxide and ammonia gas.

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-phenyl-piperidine-2,6-dione.

-

Step 2: Synthesis of this compound via Conjugate Addition

This proposed step utilizes a Michael-type addition of a piperidine nucleophile to an activated glutarimide precursor.

-

Materials: 3-Phenyl-piperidine-2,6-dione, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), Piperidine, a non-nucleophilic base (e.g., DBU or triethylamine), and an aprotic solvent (e.g., THF or DCM).

-

Procedure:

-

Activation of the Precursor:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-phenyl-piperidine-2,6-dione (1 equivalent) in a suitable aprotic solvent.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide. The filtrate containing the crude 3-bromo-3-phenyl-piperidine-2,6-dione is used directly in the next step.

-

-

Conjugate Addition:

-

To the cooled filtrate containing the activated intermediate, add piperidine (1.2 equivalents) and a non-nucleophilic base (1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Mechanism of Action and Biological Evaluation

This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors, similar to its parent compound, benzetimide. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate diverse physiological functions. The specific affinity of this compound for each of these subtypes will determine its pharmacological profile and potential therapeutic applications.

Muscarinic Receptor Signaling Pathway

Caption: Antagonistic action of this compound on muscarinic receptor signaling.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

-

Materials:

-

Cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

-

This compound stock solution of known concentration.

-

Binding buffer (e.g., PBS or Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation:

-

Culture the receptor-expressing cells to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the cell membrane preparation.

-

Add a fixed concentration of the radioligand.

-

Add varying concentrations of this compound (the competitor). Include a control with no competitor (total binding) and a control with a high concentration of a known muscarinic antagonist like atropine (non-specific binding).

-

Incubate the tubes at a controlled temperature for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation

Quantitative data from the synthesis and biological evaluation should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Yield (%) | Purification Method |

| 1 | 3-Phenyl-piperidine-2,6-dione | 2-Phenylglutaric anhydride | Data to be filled | Recrystallization |

| 2 | This compound | 3-Phenyl-piperidine-2,6-dione | Data to be filled | Column Chromatography |

Table 2: Muscarinic Receptor Binding Affinities (Ki values)

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Atropine (Control) | Reference value | Reference value | Reference value | Reference value | Reference value |

Conclusion

This compound represents an important molecule for the study of anticholinergic pharmacology. While its discovery is tied to the metabolism of benzetimide, its independent synthesis and detailed pharmacological characterization are essential for a complete understanding of its properties. The proposed synthetic route and experimental protocols provided in this guide offer a robust framework for researchers to produce and evaluate this compound, paving the way for further investigations into its therapeutic potential and role in the broader landscape of muscarinic receptor antagonists.

References

Spectroscopic and Mechanistic Profile of Nor-benzetimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-benzetimide, the primary metabolite of the muscarinic acetylcholine receptor antagonist benzetimide, is a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related compounds. Detailed hypothetical experimental protocols for the synthesis and spectroscopic characterization of this compound are also provided, alongside a visualization of its presumed signaling pathway.

Chemical Structure

This compound, systematically named 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione, is derived from its parent compound, benzetimide, by the removal of the N-benzyl group.

Structure of Benzetimide: 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione

Structure of this compound: 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent chemical moieties and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | -NH- (piperidine-2,6-dione) |

| ~ 7.2 - 7.4 | m | 5H | Phenyl-H |

| ~ 3.0 - 3.2 | m | 2H | Piperidine-H (axial, C2', C6') |

| ~ 2.6 - 2.8 | m | 2H | Piperidine-H (equatorial, C2', C6') |

| ~ 2.5 - 2.7 | m | 1H | Piperidine-H (C4') |

| ~ 2.3 - 2.5 | m | 2H | Piperidine-dione-H (C4) |

| ~ 1.8 - 2.0 | m | 2H | Piperidine-H (axial, C3', C5') |

| ~ 1.6 - 1.8 | m | 2H | Piperidine-H (equatorial, C3', C5') |

| ~ 1.5 - 1.7 | br s | 1H | -NH- (piperidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 175 - 178 | C=O (piperidine-2,6-dione) |

| ~ 138 - 140 | Phenyl C (quaternary) |

| ~ 128 - 129 | Phenyl CH (para) |

| ~ 127 - 128 | Phenyl CH (ortho, meta) |

| ~ 50 - 55 | C3 (piperidine-dione) |

| ~ 45 - 50 | Piperidine C2', C6' |

| ~ 40 - 45 | Piperidine C4' |

| ~ 30 - 35 | Piperidine-dione C4 |

| ~ 28 - 32 | Piperidine C3', C5' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium, Broad | N-H stretch (piperidine and imide) |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1720 - 1680 | Strong | C=O stretch (imide, two bands) |

| ~ 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1200 - 1100 | Medium | C-N stretch |

| ~ 750, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 272.15 | [M]⁺ (Molecular Ion) | Calculated for C₁₆H₂₀N₂O₂ |

| 273.15 | [M+1]⁺ | Isotopic peak |

| 188 | [C₁₁H₁₀NO₂]⁺ | Loss of the piperidine ring |

| 117 | [C₈H₉]⁺ | Phenyl group with attached CH₂CH fragment |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound could involve the debenzylation of benzetimide.

Procedure:

-

Dissolution: Dissolve benzetimide (1.0 g, 2.76 mmol) in methanol (50 mL).

-

Catalyst Addition: Add 10% palladium on charcoal (0.1 g) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 s

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5 s

IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as required for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Impact (70 eV).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Signaling Pathway

Benzetimide acts as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound is expected to retain this pharmacological activity. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq proteins, while M2 and M4 subtypes couple to Gi proteins. As an antagonist, this compound would block the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling cascades.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used for guidance purposes only. Experimental verification is necessary for definitive structural elucidation. The experimental protocols are hypothetical and may require optimization.

The Core Mechanism of Nor-benzetimide on Muscarinic Acetylcholine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-benzetimide, the N-demethylated metabolite of the potent anticholinergic agent benzetimide, is presumed to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While direct and comprehensive quantitative binding and functional data for this compound across the M1-M5 receptor subtypes are not extensively available in the current literature, its mechanism of action can be inferred from the well-characterized pharmacology of its parent compound. Benzetimide exhibits high potency and significant stereoselectivity, with its (+) enantiomer, dexetimide, being substantially more active than its (-) enantiomer, levetimide. This technical guide synthesizes the available information on benzetimide to elucidate the probable mechanism of action of this compound, details the experimental protocols for characterizing such compounds, and illustrates the relevant physiological pathways.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). They are integral to the parasympathetic nervous system and are widely distributed throughout the central and peripheral nervous systems. There are five distinct subtypes of mAChRs, designated M1 through M5, which are coupled to different intracellular signaling pathways:

-

M1, M3, and M5 Receptors: These subtypes primarily couple through Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The diverse tissue distribution and signaling mechanisms of these receptor subtypes allow for a wide range of physiological responses, making them important targets for therapeutic intervention in various diseases.

This compound: A Competitive Antagonist at mAChRs

This compound is the N-demethylated metabolite of benzetimide, a potent muscarinic antagonist. The primary mechanism of action for benzetimide, and by extension this compound, is competitive antagonism at the orthosteric binding site of mAChRs. This means that it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents ACh from binding and initiating a physiological response.

Stereoselectivity of Benzetimide

A key feature of benzetimide's interaction with mAChRs is its pronounced stereoselectivity. The compound exists as two enantiomers: dexetimide ((+)-benzetimide) and levetimide ((-)-benzetimide). Pharmacological studies have demonstrated that dexetimide is a highly potent muscarinic antagonist, while levetimide is significantly weaker. This stereoselective binding underscores the specific and high-affinity interaction of the active enantiomer with the receptor.

One study investigating the antagonistic potency of benzetimide enantiomers in guinea-pig atria reported a pA2 value of 9.82 for dexetimide and 6.0 for levetimide, indicating that dexetimide is over 6000 times more potent than levetimide in this tissue[1][2]. While this data is for the parent compound, it is highly probable that this compound also exhibits stereoselectivity in its binding to mAChRs.

Binding Affinity of Benzetimide Enantiomers

| Compound | Tissue | pA2 Value | Potency Ratio (dexetimide/levetimide) |

| Dexetimide | Guinea-pig Atria | 9.82 | >6000 |

| Levetimide | Guinea-pig Atria | 6.0 |

Data from Gray et al. (1976)[1][2].

Signaling Pathways Modulated by this compound

As a competitive antagonist, this compound is expected to inhibit all downstream signaling pathways activated by mAChRs. The following diagrams illustrate the canonical signaling cascades for Gq/11- and Gi/o-coupled mAChRs, which would be blocked by this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To fully characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following protocols are standard methodologies used to determine the binding affinity and functional activity of ligands at mAChRs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human mAChR subtypes (M1-M5).

-

Methodology:

-

Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., CHO or HEK293 cells) expressing a single human mAChR subtype are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Competition Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

-

Objective: To determine the functional activity of this compound at each mAChR subtype.

-

Methodology (for Gq/11-coupled receptors - M1, M3, M5): Calcium Mobilization Assay

-

Cell Culture and Loading: Cells expressing the M1, M3, or M5 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the cells at various concentrations. To test for antagonist activity, the cells are pre-incubated with this compound before the addition of a known muscarinic agonist (e.g., acetylcholine or carbachol).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence upon addition of this compound alone would indicate agonist activity. A rightward shift in the concentration-response curve of the agonist in the presence of this compound is indicative of competitive antagonism. The pA2 value can be calculated from the Schild plot to quantify the antagonist potency.

-

-

Methodology (for Gi/o-coupled receptors - M2, M4): [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes from cells expressing M2 or M4 receptors are prepared.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound. To test for antagonist activity, a known agonist is also included.

-

Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates G protein activation (agonist activity). Inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

-

Conclusion

This compound, as the N-demethylated metabolite of the potent anticholinergic drug benzetimide, is strongly presumed to function as a competitive antagonist at muscarinic acetylcholine receptors. The profound stereoselectivity of its parent compound suggests a highly specific interaction with the orthosteric binding site of mAChRs. While direct quantitative data for this compound across all five receptor subtypes remains to be fully elucidated, the established pharmacology of benzetimide provides a robust framework for understanding its mechanism of action. Further studies employing the experimental protocols outlined in this guide are necessary to comprehensively characterize the binding affinity and functional profile of this compound at each mAChR subtype. Such data would be invaluable for drug development professionals seeking to understand the complete pharmacological profile of benzetimide and its metabolites.

References

The Core of Anticholinergic Action: Blocking Muscarinic Receptors

An In-Depth Technical Guide to the Anticholinergic Effects of Nor-benzetimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the anticholinergic effects of this compound. This compound is a compound of interest for its potential interactions with muscarinic acetylcholine receptors. Understanding its anticholinergic profile is crucial for predicting its therapeutic applications and potential side effects. This document details the experimental protocols for determining its binding affinity and functional potency, presents a framework for data analysis and visualization, and outlines the key signaling pathways involved.

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors.[1][2][3] In the context of this compound, the primary focus is on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide array of physiological functions.[4] There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and signaling pathway.[5] The blockade of these receptors by an antagonist like this compound can lead to a range of effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects.

Quantitative Analysis of this compound's Anticholinergic Profile

To thoroughly characterize the anticholinergic effects of this compound, a combination of in vitro binding and functional assays is essential. These experiments provide quantitative data on the compound's affinity for muscarinic receptor subtypes and its potency in a physiological system.

Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor. In the case of this compound, these assays would determine its dissociation constant (Ki) for each of the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5). The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

-

Radioligand: A well-characterized muscarinic antagonist radioligand, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB), is used at a concentration close to its Kd value.

-

Incubation: The receptor membranes, radioligand, and varying concentrations of this compound are incubated in a 96-well plate. The incubation is typically carried out at 30-37°C for 60-90 minutes to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The results of the radioligand binding assays should be summarized in a table for easy comparison of this compound's affinity across the different muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) [Illustrative] |

| M1 | 1.5 |

| M2 | 10.2 |

| M3 | 0.8 |

| M4 | 5.7 |

| M5 | 2.3 |

Functional Assays: Determining Potency (pA2)

Functional assays are crucial for determining the potency of an antagonist in a biological system. The guinea pig ileum contraction assay is a classic and robust method for characterizing anticholinergic drugs. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.

-

Tension Recording: One end of the ileum segment is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions. A resting tension of approximately 1g is applied.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol or acetylcholine, to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

-

Shifted Agonist Concentration-Response Curve: In the presence of this compound, a new cumulative concentration-response curve for the agonist is generated. This will be shifted to the right compared to the control curve.

-

Schild Plot Construction: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The pA2 value is the intercept of this line with the x-axis.

The results of the Schild analysis provide a robust measure of the antagonist potency of this compound.

| Parameter | Value [Illustrative] |

| pA2 | 8.9 |

| Schild Slope | 1.05 |

Conclusion

The comprehensive in-depth analysis of this compound's anticholinergic effects relies on a systematic approach employing both radioligand binding and functional assays. The detailed experimental protocols provided herein for determining Ki and pA2 values serve as a guide for researchers, scientists, and drug development professionals. The structured presentation of quantitative data in tables, coupled with the visualization of signaling pathways and experimental workflows, facilitates a clear understanding of the compound's pharmacological profile. This rigorous characterization is indispensable for advancing the development of this compound as a potential therapeutic agent and for anticipating its clinical effects.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Nor-benzetimide: An In-Depth Technical Guide to its Formation as a Metabolite of Benzetimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzetimide is a potent muscarinic acetylcholine receptor antagonist. Its pharmacological activity and therapeutic efficacy are influenced by its metabolic fate within the body. The primary metabolic pathway for benzetimide is the removal of the N-benzyl group, leading to the formation of nor-benzetimide. Understanding the specifics of this metabolic conversion is crucial for drug development, including predicting drug-drug interactions, assessing pharmacokinetic variability, and evaluating the potential contribution of the metabolite to the overall pharmacological profile.

The Metabolic Pathway: N-Debenzylation of Benzetimide

The conversion of benzetimide to this compound is a Phase I metabolic reaction known as N-debenzylation. This oxidative process is catalyzed by cytochrome P450 (CYP) enzymes, which are predominantly found in the liver.

-

Enzymes Involved : Evidence suggests that CYP3A4 and CYP3A5 are the primary isoforms responsible for the N-debenzylation of benzetimide. These enzymes are known to metabolize a wide range of xenobiotics and are major contributors to drug metabolism in humans.

Below is a diagram illustrating the metabolic conversion of benzetimide to this compound.

Experimental Protocols for In Vitro Metabolism Studies

Investigating the metabolism of benzetimide to this compound in vitro typically involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes. The following is a generalized protocol for such a study.

Objective

To determine the rate of formation of this compound from benzetimide in the presence of human liver microsomes and to identify the principal CYP isoforms involved.

Materials

-

Benzetimide

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP3A5)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro metabolism study.

A Comprehensive Pharmacological Profile of Nor-benzetimide

Abstract: Nor-benzetimide is understood to be a potent muscarinic acetylcholine receptor antagonist. As the active metabolite or analog of Benzetimide, its pharmacological activity is central to the therapeutic effects observed with the parent compound, which has been utilized in the management of Parkinson's disease.[1] This document provides a detailed technical overview of the presumed pharmacological profile of this compound, based on the known characteristics of its chemical class. It outlines the standard experimental methodologies required for its characterization, presents templates for quantitative data analysis, and visualizes key mechanisms and workflows relevant to its study. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate this compound.

Introduction

This compound is a derivative of Benzetimide, a compound classified as a parasympatholytic and muscarinic antagonist.[1][2] Muscarinic antagonists function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors (M1-M5). This blockade modulates a wide range of physiological processes in the central and peripheral nervous systems, including motor control, cognition, and autonomic functions.[1] Given Benzetimide's application as an antiparkinsonian agent, this compound's primary mechanism of action is presumed to be the antagonism of muscarinic receptors within the basal ganglia, helping to rebalance the cholinergic and dopaminergic systems that are dysregulated in Parkinson's disease.[1]

A thorough characterization of this compound requires a suite of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and pharmacokinetic properties. The following sections detail these aspects.

Receptor Binding Profile

The primary method for determining the binding affinity of a compound for its target receptor is the competitive radioligand binding assay. In this assay, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine or [³H]-QNB) is competed with increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki), a measure of binding affinity.

Table 1: Representative Receptor Binding Affinity Data for this compound

Note: The following data are hypothetical and serve as an illustrative example of how results would be presented. Specific experimental data for this compound is not available in published literature.

| Receptor Subtype | Radioligand | Ki (nM) | n | Source |

| Muscarinic M1 | [³H]-NMS | 1.2 ± 0.2 | 3 | Hypothetical |

| Muscarinic M2 | [³H]-NMS | 5.8 ± 0.7 | 3 | Hypothetical |

| Muscarinic M3 | [³H]-NMS | 3.4 ± 0.5 | 3 | Hypothetical |

| Muscarinic M4 | [³H]-NMS | 2.1 ± 0.3 | 3 | Hypothetical |

| Muscarinic M5 | [³H]-NMS | 4.5 ± 0.6 | 3 | Hypothetical |

| Dopamine D2 | [³H]-Spiperone | > 10,000 | 2 | Hypothetical |

| Serotonin 5-HT2A | [³H]-Ketanserin | > 10,000 | 2 | Hypothetical |

Functional Activity

To determine whether a compound acts as an antagonist, agonist, or allosteric modulator, functional assays are employed. For G-protein coupled receptors like muscarinic receptors, these assays often measure changes in second messenger levels (e.g., calcium mobilization for Gq-coupled M1, M3, M5; or cAMP inhibition for Gi-coupled M2, M4). In an antagonist assay, cells expressing the receptor of interest are pre-incubated with the test compound before being challenged with a known agonist (e.g., carbachol or oxotremorine-M). The ability of the test compound to block the agonist-induced response is quantified.

Table 2: Representative Functional Antagonist Data for this compound

Note: The following data are hypothetical and serve as an illustrative example of how results would be presented.

| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) | n | Source |

| Muscarinic M1 | Calcium Mobilization | Carbachol | 2.5 ± 0.4 | 3 | Hypothetical |

| Muscarinic M2 | cAMP Inhibition | Oxotremorine-M | 12.1 ± 1.5 | 3 | Hypothetical |

| Muscarinic M3 | Calcium Mobilization | Carbachol | 7.3 ± 0.9 | 3 | Hypothetical |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound at muscarinic receptors.

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing a human muscarinic receptor subtype (M1-M5) are harvested.

-

The cells are homogenized in an ice-cold buffer (e.g., 20 mM Tris pH 7.5, 1 mM EDTA) using a glass dounce tissue grinder.

-

The homogenate is centrifuged at low speed (e.g., 100 x g for 5 minutes) to remove nuclei and debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 0.5-1.0 mg/mL, as determined by a BCA or Bradford protein assay.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

Each well contains:

-

50 µL of assay buffer or this compound dilution.

-

50 µL of a radioligand solution (e.g., [³H]-NMS at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Total Binding wells contain only buffer, radioligand, and membranes.

-

Non-specific Binding (NSB) wells contain a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine) to saturate all receptors, in addition to the radioligand and membranes.

-

-

Incubation and Filtration:

-

The plate is incubated for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., using a cell harvester), which traps the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are fitted to a one-site competition curve using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Mechanisms

Logical Relationship

Caption: Metabolic conversion of Benzetimide to this compound.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

Caption: Antagonism of M1 receptor signaling by this compound.

References

In-Depth Technical Guide: Nor-benzetimide Receptor Subtype Selectivity

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Nor-benzetimide's Muscarinic Receptor Subtype Selectivity

Executive Summary

This technical guide provides a detailed overview of the muscarinic acetylcholine receptor (mAChR) subtype selectivity of this compound. This compound is recognized as the primary metabolite of benzetimide, a known anticholinergic agent that exerts its effects through antagonism of muscarinic receptors. Understanding the binding affinities and functional potencies of this compound across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile, predicting its therapeutic effects and potential side effects, and guiding further drug development efforts.

Despite a comprehensive search of available scientific literature, specific quantitative data on the binding affinity (Ki) and functional activity (IC50/EC50) of this compound for individual M1-M5 receptor subtypes is not publicly available at this time. Research has confirmed the muscarinic antagonist properties of the parent compound, benzetimide, and the stereoselective interaction of its enantiomers with muscarinic receptors, particularly the M2 subtype. However, a detailed characterization of this compound's selectivity profile is lacking.

This guide will therefore focus on the established pharmacology of the parent compound, benzetimide, to provide a foundational context. Furthermore, it will present detailed experimental protocols that are essential for determining the receptor subtype selectivity of a compound like this compound. These protocols are intended to serve as a practical resource for researchers aiming to fill the existing knowledge gap.

Introduction to this compound and Muscarinic Receptors

This compound is the N-debenzylated metabolite of benzetimide. Benzetimide is a potent and long-acting anticholinergic drug. The therapeutic and side-effect profile of benzetimide may be, in part, attributable to the actions of this compound.

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, including learning and memory, motor control, and the regulation of the autonomic nervous system. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and couple to different signaling pathways, making subtype-selective ligands highly sought after for targeted therapeutic interventions.

Quantitative Data on Receptor Subtype Selectivity

As of the date of this document, specific binding affinity (Ki) and functional potency (IC50/EC50) values for this compound at the M1, M2, M3, M4, and M5 muscarinic receptor subtypes are not available in the published literature.

To illustrate how such data would be presented, the following tables are provided as templates. Once determined, experimental values would be populated into these tables to allow for a clear comparison of this compound's selectivity profile.

Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| M1 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M4 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M5 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Table 2: this compound Functional Activity at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | Tissue/Cell Line | IC50/EC50 (nM) | Emax (%) | Reference |

| M1 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M4 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| M5 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Experimental Protocols for Determining Receptor Subtype Selectivity

The following are detailed methodologies for key experiments required to determine the receptor subtype selectivity of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To measure the displacement of a subtype-selective radioligand by increasing concentrations of this compound.

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Subtype-selective radioligands (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-pirenzepine or other suitable ligand for M4, and [³H]-4-DAMP for M5).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression analysis to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

These assays measure the ability of this compound to inhibit the functional response induced by a muscarinic agonist at each receptor subtype.

Objective: To determine the potency (IC50) of this compound as an antagonist at each muscarinic receptor subtype.

Common Functional Assays:

-

Calcium Mobilization Assay (for M1, M3, M5): These receptors couple to Gq proteins, leading to an increase in intracellular calcium upon agonist stimulation.

-

cAMP Accumulation Assay (for M2, M4): These receptors couple to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

General Procedure (Calcium Mobilization Assay):

-

Plate cells expressing the desired muscarinic receptor subtype (M1, M3, or M5) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation period.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that produces a submaximal response (e.g., EC80).

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Visualizations

The following diagrams illustrate the general workflow for assessing receptor subtype selectivity and a simplified representation of muscarinic receptor signaling pathways.

Nor-benzetimide's Role in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-benzetimide is the principal metabolite of benzetimide, a potent muscarinic acetylcholine receptor (mAChR) antagonist with well-established anticholinergic properties.[1] As the primary active metabolite, this compound is of significant interest in neuroscience research for its potential contributions to the pharmacological effects of its parent compound. Understanding the specific interactions of this compound with muscarinic receptor subtypes is crucial for elucidating the overall mechanism of action of benzetimide and for the development of more selective cholinergic antagonists. This guide provides a comprehensive overview of the role of this compound and its parent compound in neuroscience research, with a focus on its mechanism of action, experimental protocols for its characterization, and its relevance in the study of neurological disorders.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound, like its parent compound benzetimide, functions as a competitive antagonist at muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to a wide array of physiological functions, both in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. Antagonism of these receptors by compounds like this compound can modulate neurotransmission, impacting processes such as learning, memory, and motor control.

The anticholinergic activity of these compounds stems from their ability to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. This blockade inhibits the downstream signaling cascades normally initiated by ACh, leading to a reduction in cholinergic tone. In the central nervous system, this can manifest as sedative and cognitive-impairing effects.

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: Antagonistic action of this compound at the muscarinic receptor.

Quantitative Data: Binding and Functional Antagonism

Table 1: Functional Antagonistic Potency of Benzetimide Enantiomers in Guinea-Pig Atria

| Enantiomer | pA2 Value | Relative Potency |

| Dexetimide | 9.82 | >6000x |

| Levetimide | 6.0 | 1x |

| Data from a study on the stereoselective binding of benzetimide enantiomers.[1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonistic potency. The dramatic difference in potency between dexetimide and levetimide highlights the importance of stereochemistry in the interaction with the muscarinic receptor.[1] It is highly probable that the enantiomers of this compound also exhibit significant stereoselectivity in their binding and functional activity.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a general method to determine the binding affinity of a test compound like this compound for different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Reference Compound: Atropine (for determination of non-specific binding).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation Cocktail.

-

Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the specific muscarinic receptor subtype to a high density.

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Add a fixed concentration of [³H]-NMS to all wells.

-

For non-specific binding wells, add a high concentration of atropine.

-

Add the membrane preparation to all wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a general procedure to measure the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Objective: To determine the effect of systemic administration of this compound on acetylcholine release in the striatum of a rat.

Materials:

-

Animals: Adult male Wistar rats.

-

Surgical Equipment: Stereotaxic frame, drill, guide cannula.

-

Microdialysis Equipment: Microdialysis probes, syringe pump, fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), with or without an acetylcholinesterase inhibitor (e.g., neostigmine).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

-

Test Compound: this compound.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the striatum according to stereotaxic coordinates.

-

Secure the cannula with dental cement and allow the animal to recover.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples to monitor changes in acetylcholine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using HPLC-ED or LC-MS/MS.

-

-

Data Analysis:

-

Express the acetylcholine concentrations in the post-drug samples as a percentage of the mean baseline concentration.

-

Use appropriate statistical tests to determine the significance of any changes in acetylcholine release.

-

Experimental Workflow for In Vivo Microdialysis

Caption: Generalized workflow for an in vivo microdialysis experiment.

Role in Neuroscience Research and Drug Development

The primary application of this compound in neuroscience research is as a tool to probe the function of the cholinergic system. Its presumed antagonist activity at muscarinic receptors makes it valuable for:

-

Investigating the role of specific muscarinic receptor subtypes: By comparing its effects in wild-type animals versus those with genetic knockouts of specific receptor subtypes, researchers can dissect the contribution of each subtype to various physiological and behavioral processes.

-

Validating animal models of neurological disorders: Anticholinergic agents are known to induce cognitive deficits. This compound could be used to model aspects of cognitive impairment seen in diseases like Alzheimer's disease.

-

Screening for novel therapeutic agents: As a reference compound, this compound can be used in competitive binding assays to screen for new molecules with higher affinity or selectivity for specific muscarinic receptor subtypes.

Given that benzetimide has been used in the treatment of Parkinson's disease, understanding the properties of its major metabolite, this compound, is crucial. The anticholinergic effects of these compounds can help to alleviate the motor symptoms of Parkinson's disease by counteracting the relative overactivity of the cholinergic system that occurs due to dopamine depletion. Further research into the specific receptor subtype selectivity of this compound could inform the development of next-generation anti-Parkinsonian drugs with improved efficacy and fewer side effects.

This compound, as the major metabolite of benzetimide, is a key player in the overall pharmacological profile of its parent compound. Although specific quantitative data for this compound remains to be fully elucidated, the established anticholinergic properties of this chemical family and the pronounced stereoselectivity of benzetimide provide a strong foundation for future research. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this compound's interaction with the muscarinic cholinergic system. Such studies will undoubtedly contribute to a deeper understanding of cholinergic neurotransmission and aid in the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: Nor-benzetimide Binding Affinity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of Nor-benzetimide for its target receptor, presumed to be the muscarinic acetylcholine receptor, using a competitive radioligand binding assay. This method is a gold standard for quantifying the interaction between a ligand and a receptor.[1]

Introduction

This compound is a compound of interest for its potential pharmacological activity. Understanding its binding affinity to its specific receptor is a critical step in drug development, providing insights into its potency and mechanism of action. Radioligand binding assays are robust and sensitive methods used to measure the affinity of a ligand for a receptor.[1] This protocol will focus on a competitive binding assay, which determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[1][2]

Principle of the Assay

The assay is based on the principle of competition between a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a known muscarinic antagonist) and the unlabeled test compound (this compound) for binding to the muscarinic acetylcholine receptors. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of this compound, a competition curve is generated. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) for this compound, which represents its binding affinity.

Data Presentation

The quantitative data obtained from a competitive binding assay for this compound can be summarized as follows:

| Parameter | Description | Typical Value (Example) |

| Radioligand | The radioactively labeled molecule that binds to the receptor. | [³H]-N-methylscopolamine |

| Radioligand Kd | The equilibrium dissociation constant of the radioligand, indicating its affinity for the receptor. | 0.1 - 1.0 nM |

| IC50 of this compound | The concentration of this compound that displaces 50% of the specific binding of the radioligand. | To be determined experimentally |

| Ki of this compound | The equilibrium dissociation constant of this compound, calculated from the IC50 value. This is a measure of its binding affinity. | To be calculated using the Cheng-Prusoff equation |

Experimental Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of this compound.

Materials and Reagents

-

Receptor Source: Membrane preparation from cells or tissues expressing the target muscarinic acetylcholine receptor (e.g., rat brain cortex, CHO cells transfected with human muscarinic receptors).

-

Radioligand: A suitable radiolabeled ligand with high affinity and specificity for the muscarinic receptor (e.g., [³H]-N-methylscopolamine).

-

Unlabeled Ligand (Competitor): this compound.

-

Assay Buffer: A buffer with appropriate pH and ionic strength for the receptor system (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 10 µM Atropine) to determine non-specific binding.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Vials and Cocktail: For quantifying radioactivity.

-

Filtration Apparatus (Cell Harvester)

-

Liquid Scintillation Counter

-

96-well plates

Experimental Workflow

The following diagram illustrates the key steps in the this compound binding affinity assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of the radioligand.

-

Prepare a high-concentration stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

-

Prepare the receptor membrane homogenate from the chosen source. The protein concentration should be determined, with a typical range being 100-500 µg of membrane protein per assay tube.

-

-

Assay Setup:

-

Set up three sets of tubes or wells in a 96-well plate:

-

Total Binding: Contains assay buffer, receptor preparation, and radioligand.

-

Non-specific Binding (NSB): Contains assay buffer, receptor preparation, radioligand, and a saturating concentration of a known unlabeled antagonist (e.g., 10 µM Atropine).

-

Competitive Binding: Contains assay buffer, receptor preparation, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Add the assay components to the tubes/wells as described above.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary experiments.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM from tubes with the unlabeled antagonist) from the total binding (CPM from tubes without any competitor).

-

For the competitive binding samples, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Signaling Pathway and Binding Principle

The following diagram illustrates the competitive binding of this compound to the muscarinic acetylcholine receptor.

References

Application Notes and Protocols for Nor-benzetimide in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-benzetimide is a potent and stereoselective muscarinic acetylcholine receptor (mAChR) antagonist. As a member of the benzetimide family of anticholinergic compounds, it is the active enantiomer (dexetimide) that exhibits significantly higher affinity for muscarinic receptors compared to its levetimide counterpart.[1] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a wide range of physiological functions, making them critical targets in drug discovery for various therapeutic areas, including neurology and cardiology.[2][3] Patch clamp electrophysiology is a gold-standard technique for investigating the effects of compounds like this compound on ion channel function and cellular excitability with high temporal and spatial resolution.[4][5]

These application notes provide a detailed guide for utilizing this compound in patch clamp studies to characterize its effects on muscarinic receptor subtypes and downstream ion channels.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting M1 and M2 subtypes. By binding to these receptors, it blocks the endogenous ligand acetylcholine from activating downstream signaling cascades.

M1 Receptor Antagonism:

M1 receptors are predominantly coupled to Gq/11 G-proteins. Antagonism of M1 receptors by this compound is expected to inhibit the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and protein kinase C (PKC) activation. Recent studies have also indicated that M1 receptor antagonism can enhance mitochondrial membrane potential through the activation of AMP-activated protein kinase (AMPK) and positively modulate Kv7 (M-type) potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability.

M2 Receptor Antagonism:

M2 receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking M2 receptors, this compound disinhibits adenylyl cyclase, resulting in an increase in intracellular cAMP concentration. This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.

Below are diagrams illustrating the signaling pathways affected by this compound.

Data Presentation

Quantitative data for this compound (dexetimide) and its less active enantiomer (levetimide) from binding assays are summarized below. Note that pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates higher antagonist potency.

| Compound | Receptor Target | Preparation | Assay Type | pA2 Value | Potency Ratio (Dexetimide/Levetimide) |

| Dexetimide (this compound) | Muscarinic Receptors | Guinea-pig atria | Radioligand Binding | 9.82 | >6000 |

| Levetimide | Muscarinic Receptors | Guinea-pig atria | Radioligand Binding | 6.0 | 1 |

Experimental Protocols

The following is a general protocol for characterizing the effects of this compound on muscarinic receptor-mediated currents using whole-cell patch clamp electrophysiology. This protocol can be adapted for various cell lines (e.g., HEK293, CHO) expressing specific muscarinic receptor subtypes or for primary neurons.

Cell Preparation

-

Cell Culture: Culture cells expressing the muscarinic receptor subtype of interest (e.g., M1 or M2) in an appropriate medium. For transient expression, transfect cells with the desired receptor plasmid DNA 24-48 hours prior to the experiment.

-

Plating: Plate cells onto glass coverslips in a 35 mm dish at a suitable density to allow for isolated single cells for patching.

Solutions

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

Agonist Stock Solution: Prepare a high-concentration stock of a muscarinic agonist (e.g., 100 mM Carbachol or Acetylcholine) in deionized water and store at -20°C.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Patch Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.

-

Upon contact with the cell, release the positive pressure to form a giga-ohm seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-